molecular formula C20H14ClN3O2 B2817452 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide CAS No. 941876-01-3

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide

Cat. No.: B2817452
CAS No.: 941876-01-3
M. Wt: 363.8
InChI Key: AJCUJOBKALFJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 7-chloro group, a 2-methyl group, and a 2-naphthamide moiety at position 3. Its molecular formula is C₂₀H₁₄ClN₃O₂, with a molecular weight of 363.7971 g/mol .

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-12-18(20(26)24-11-16(21)8-9-17(24)22-12)23-19(25)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCUJOBKALFJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between a suitable pyridine derivative and a urea derivative under acidic conditions.

    Chlorination and Methylation:

    Coupling with Naphthamide: The final step involves coupling the chlorinated and methylated pyrido[1,2-a]pyrimidine with 2-naphthamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Parameter N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide Compound 24 (C₁₈H₁₉N₅SO₂)
Core Structure Pyrido[1,2-a]pyrimidin-4-one Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
Substituents - 7-Chloro
- 2-Methyl
- 3-(2-naphthamide)
- 7-Methyl
- 2-Phenylamino
- 3-Acetamide
Molecular Formula C₂₀H₁₄ClN₃O₂ C₁₈H₁₉N₅SO₂
Molecular Weight 363.7971 g/mol 369.44 g/mol
Key Spectral Features Not reported in evidence IR: 1,730 cm⁻¹ (C=O), 1,690 cm⁻¹ (C=O)
¹H-NMR: δ 2.10 (COCH₃), 7.37–7.47 (Ar-H)
Synthesis Yield Not reported 73% (ethanol/dioxane recrystallization)

Core Heterocycle Differences

  • The target compound’s pyrido[1,2-a]pyrimidinone core lacks the sulfur-containing thieno ring present in Compound 24’s pyrido-thieno-pyrimidinone system .
  • The chloro substituent at position 7 in the target compound introduces an electron-withdrawing effect, contrasting with the electron-donating methyl group in Compound 24. This may impact reactivity, solubility, and bioactivity.

Substituent Effects

  • Compound 24’s 2-phenylamino group introduces hydrogen-bonding capabilities absent in the target compound, which could influence target affinity or metabolic stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[1,2-a]pyrimidine core followed by coupling with the naphthamide moiety. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity .
  • Temperature/pH control : Reactions often require reflux conditions (80–120°C) and pH adjustments (e.g., using sodium methoxide) to enhance cyclization efficiency .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Optimization : Use design-of-experiment (DoE) approaches to balance yield and purity, focusing on catalyst loading and reaction time.

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Structural confirmation :

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity .
  • X-ray crystallography (e.g., SHELX suite ) for absolute configuration determination.
    • Physicochemical profiling :
  • HPLC-UV/MS for purity assessment .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability .
  • Solubility studies in DMSO, PBS, or simulated biological fluids to guide formulation .

Q. What in vitro models are suitable for initial biological activity screening?

  • Anticancer assays : Use MTT or SRB assays in cancer cell lines (e.g., MCF-7, HCT-116) to determine IC₅₀ values (typically 5–15 µM for analogs) .
  • Antimicrobial testing : Broth microdilution against S. aureus and E. coli to assess minimum inhibitory concentrations (MICs) .
  • Mechanistic insights : Pair viability assays with flow cytometry (apoptosis) or Western blotting (e.g., Bcl-2/Bax ratios) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and selectivity?

  • SAR strategies :

  • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 7-position to enhance target binding .
  • Replace the naphthamide group with substituted acetamides to modulate lipophilicity and bioavailability .
    • Validation : Compare IC₅₀ shifts in kinase inhibition assays (e.g., EGFR, VEGFR) to identify critical pharmacophores .

Q. How can researchers resolve discrepancies in biological data across studies (e.g., varying IC₅₀ values)?

  • Experimental variables to control :

  • Cell passage number and culture conditions (e.g., serum concentration) .
  • Compound pre-treatment time (e.g., 24 vs. 48 hours) .
    • Orthogonal assays : Validate results using 3D spheroid models or primary cell lines to reduce false positives .

Q. What considerations are essential for designing in vivo studies, given this compound’s pharmacokinetic profile?

  • PK parameters :

  • Solubility : Use co-solvents (e.g., PEG-400) for intraperitoneal administration .
  • Metabolic stability : Assess liver microsome clearance rates to predict half-life .
    • Dosing regimen : Start with 10–25 mg/kg in xenograft models, monitoring toxicity via serum ALT/AST levels .

Q. Which computational tools can predict target interactions and binding modes?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability and CYP450 interactions .

Q. How can X-ray crystallography or cryo-EM elucidate the compound’s mechanism of action?

  • Crystallization conditions : Optimize using sparse matrix screens (e.g., Hampton Research) with 20–25% PEG 3350 .
  • Data collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) structures .
  • Refinement : SHELXL for anisotropic B-factors and occupancy adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.